N-(2-(4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)furano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide” is a compound that has been studied for its potential use as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The compound is part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that were designed and synthesized for the treatment of Alzheimer’s disease . The synthesis process was not detailed in the search results.Chemical Reactions Analysis
The compound has been evaluated for its bioactivities, particularly its inhibitory activities against acetylcholinesterase . Among the synthesized compounds, one (referred to as compound 6g) exhibited potent inhibitory activity against acetylcholinesterase .Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Este compuesto ha sido sintetizado y evaluado por su actividad anticonvulsiva en modelos animales de epilepsia . Los resultados de los estudios farmacológicos mostraron actividad exclusivamente en las convulsiones electroconvulsivas máximas (MES), especialmente para los derivados de 3-(trifluorometil)anilida . Varias moléculas también mostraron actividad en la pantalla de 6 Hz, que es un modelo animal de epilepsia parcial humana y resistente a la terapia .
Actividad Anxiolítica
El compuesto ha sido sintetizado y evaluado por su potencial ansiolítico . La actividad ansiolítica se determinó utilizando la prueba de laberinto elevado más y la prueba de tablero de agujeros en ratones . De todos los derivados sintetizados, los compuestos 5b, 5c y 5f exhibieron una eficacia ansiolítica sobresaliente tanto en simulaciones computacionales como en sujetos vivos .
Inhibidores de la Acetilcolinesterasa
Se diseñó y sintetizó una serie de derivados de 2-(4-fenilpiperazin-1-il)pirimidina-5-carboxamida como inhibidores de la acetilcolinesterasa (AChEIs) para el tratamiento de la enfermedad de Alzheimer (EA) .
Inhibidores de la Butirilcolinesterasa
Los compuestos sintetizados exhibieron una cierta capacidad para inhibir la butirilcolinesterasa (BuChE) . Varios compuestos inhibieron BuChE con un valor de IC50 inferior a 5μM, por ejemplo, los compuestos 6e, 6h y 6n exhibieron las mejores actividades inhibitorias de BuChE con valores de IC50 de 3.42μM, 3.87μM y 3.96μM, respectivamente .
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , which can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
This compound acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down acetylcholine in the synaptic cleft . The compound’s mode of action was confirmed by molecular docking studies . The kinetic study indicated that this compound is a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease (AD), where a deficiency in acetylcholine is believed to contribute to cognitive impairment .
Result of Action
The inhibition of AChE by this compound can lead to an improvement in cognitive function, as seen in the context of AD . By preventing the breakdown of acetylcholine, this compound can help alleviate the symptoms of diseases characterized by a deficiency in acetylcholine .
Direcciones Futuras
The compound, particularly compound 6g, could be considered as a lead compound for the development of Alzheimer’s disease drugs . Further studies could focus on optimizing the compound’s structure to enhance its acetylcholinesterase inhibitory activity and evaluating its safety and efficacy in preclinical and clinical trials.
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide interacts with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, making it a potential therapeutic agent for conditions like AD where cholinergic deficiency is observed .
Cellular Effects
In cellular processes, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide’s inhibitory effect on AChE can influence cell function. By inhibiting AChE, the compound can potentially increase the level of acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Molecular Mechanism
At the molecular level, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects through binding interactions with AChE. The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Temporal Effects in Laboratory Settings
Its inhibitory activity against AChE suggests potential long-term effects on cellular function, particularly in the context of neurodegenerative diseases like AD .
Metabolic Pathways
As an AChEI, the compound likely interacts with enzymes involved in the metabolism of acetylcholine .
Propiedades
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJLBEWEKNOBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.